molecular formula C7H16Cl2N4 B1532175 [(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride CAS No. 1269379-00-1

[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride

Cat. No. B1532175
M. Wt: 227.13 g/mol
InChI Key: GFAWCGYKVBKYQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular weight of this compound is 227.13 . The SMILES string representation is Cl.Cl.CNCc1nncn1C(C)C . This provides a way to represent the structure of the chemical in text format.


Physical And Chemical Properties Analysis

This compound is a solid . It’s important to note that the physical and chemical properties of a compound can greatly influence its behavior and applications.

Scientific Research Applications

Synthesis Applications

The compound's derivatives and related triazole compounds have been extensively studied for their potential in organic synthesis and material applications. For instance, triazole derivatives have been investigated for their role in the synthesis of dihydrostreptobiosamine, a component significant in the synthesis of complex natural products (S. Umezawa, H. Sano, Tsutomu Tsughiya, 1975). Furthermore, the adsorption characteristics of triazole derivatives on mild steel surfaces in corrosive environments highlight their potential in material science and corrosion inhibition (F. Bentiss, M. Bouanis, B. Mernari, M. Traisnel, H. Vezin, M. Lagrenée, 2007).

Antimicrobial and Antitumor Activities

Novel triazole derivatives have been synthesized and evaluated for their antimicrobial activities against various pathogens, including Mycobacterium tuberculosis, showcasing the compound's relevance in developing new antimicrobial agents (N. Boechat, V. Ferreira, S. Ferreira, et al., 2011). Similarly, triazolo[1,5-a]pyrimidine derivatives, related to the triazole family, have demonstrated promising anti-tumor activities by inducing apoptosis and inhibiting the epithelial-to-mesenchymal transition process in cancer cells (F. Safari, M. Bayat, Shima Nasri, Solmaz Karami, 2020).

Environmental and Material Sciences

In environmental science, triazole compounds have been explored for their potential in soil bioavailability and herbicide dynamics, reflecting their significance in agricultural chemistry and environmental remediation (M. Inoue, R. Oliveira, J. Constantin, et al., 2009). Additionally, the development of N-halamine-coated cotton utilizing triazole derivatives points to their application in antimicrobial and detoxification textiles (X. Ren, A. Akdag, H. Kocer, et al., 2009).

Safety And Hazards

This compound is classified as non-combustible . It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-methyl-1-(4-propan-2-yl-1,2,4-triazol-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4.2ClH/c1-6(2)11-5-9-10-7(11)4-8-3;;/h5-6,8H,4H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAWCGYKVBKYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=C1CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride

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